2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole
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Overview
Description
2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole is a substituted imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: The major product is typically an amino derivative of the imidazole.
Reduction: The major product is an amino-substituted imidazole.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the trimethylsilyl group with the nucleophile.
Scientific Research Applications
2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]ethyl}-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Similar structure but with an acetic acid group instead of the trimethylsilyl group.
2-Nitroimidazole: Lacks the methyl and trimethylsilyl groups, making it less complex.
Uniqueness
The trimethylsilyl group, in particular, enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
89422-95-7 |
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Molecular Formula |
C9H17N3O3Si |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
trimethyl-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]silane |
InChI |
InChI=1S/C9H17N3O3Si/c1-8-10-7-9(12(13)14)11(8)5-6-15-16(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
JDLYLQKETMSPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCO[Si](C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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